molecular formula C4H4Br2O2 B14412012 2,2-Dibromo-3-oxobutanal CAS No. 82176-32-7

2,2-Dibromo-3-oxobutanal

Cat. No.: B14412012
CAS No.: 82176-32-7
M. Wt: 243.88 g/mol
InChI Key: YZXOOHZAQKSRDI-UHFFFAOYSA-N
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Description

2,2-Dibromo-3-oxobutanal is an organic compound with the molecular formula C₄H₄Br₂O₂ It is a dibromo derivative of butanal, featuring a carbonyl group (C=O) and two bromine atoms attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dibromo-3-oxobutanal can be synthesized through the bromination of 3-oxobutanal. The reaction typically involves the addition of bromine (Br₂) to 3-oxobutanal in the presence of a solvent such as acetic acid. The reaction is exothermic and requires careful control of temperature and bromine addition rate to ensure complete bromination and avoid side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and cooling systems to manage the exothermic nature of the reaction. The product is then purified through crystallization or distillation to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-3-oxobutanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dibromo-3-oxobutanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dibromo-3-oxobutanal involves its interaction with various molecular targets. The bromine atoms and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles to form new bonds. This reactivity is exploited in various chemical transformations and biological interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dibromo-3-hydroxybutanal
  • 2,2-Dibromo-3-nitrilopropionamide
  • 2,2-Dibromo-3-oxopropanal

Uniqueness

2,2-Dibromo-3-oxobutanal is unique due to its specific arrangement of bromine atoms and the carbonyl group, which imparts distinct reactivity and properties.

Properties

CAS No.

82176-32-7

Molecular Formula

C4H4Br2O2

Molecular Weight

243.88 g/mol

IUPAC Name

2,2-dibromo-3-oxobutanal

InChI

InChI=1S/C4H4Br2O2/c1-3(8)4(5,6)2-7/h2H,1H3

InChI Key

YZXOOHZAQKSRDI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C=O)(Br)Br

Origin of Product

United States

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